BenchChemオンラインストアへようこそ!

Abbott

Antidepressant efficacy Double-blind clinical trial Depression rating scale

A-10749 (CAS 5302-27-2), also known as Abbott or 1,2-Diisopropyl-1,2,4-triazolidine-3,5-dione, is a synthetic triazolidinedione that was clinically investigated as an antidepressant agent in the late 1960s and early 1970s [REFS-1, REFS-2]. It belongs to a distinct chemical class—the cyclic urazole derivatives—and its development history includes multiple controlled clinical trials that benchmarked its efficacy against the tricyclic antidepressant imipramine.

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
CAS No. 5302-27-2
Cat. No. B1666368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbbott
CAS5302-27-2
Synonyms1,2-diisopropylurazole, sodium salt
A 10749
A-10749
Molecular FormulaC8H15N3O2
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)NC(=O)N1C(C)C
InChIInChI=1S/C8H15N3O2/c1-5(2)10-7(12)9-8(13)11(10)6(3)4/h5-6H,1-4H3,(H,9,12,13)
InChIKeyFUPIHZLHPHQVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-10749 (CAS 5302-27-2) for Antidepressant R&D: Compound Profile, Purity & Procurement Guide


A-10749 (CAS 5302-27-2), also known as Abbott or 1,2-Diisopropyl-1,2,4-triazolidine-3,5-dione, is a synthetic triazolidinedione that was clinically investigated as an antidepressant agent in the late 1960s and early 1970s [REFS-1, REFS-2]. It belongs to a distinct chemical class—the cyclic urazole derivatives—and its development history includes multiple controlled clinical trials that benchmarked its efficacy against the tricyclic antidepressant imipramine [3]. The compound is presently catalogued as a research biochemical for neuropsychopharmacology and historical comparator studies.

Why Triazolidinedione-Class Compounds Like A-10749 Cannot Be Replaced by Generic Tricyclics in Depression Models


A-10749 is structurally unrelated to tricyclic antidepressants (TCAs) such as imipramine, being a 1,2,4-triazolidine-3,5-dione rather than a dibenzazepine [1]. This fundamental scaffold difference precludes simple interchangeability: the urazole core of A-10749 confers a distinct physicochemical profile (molecular weight 185.22 g/mol, density 1.128 g/cm³) that diverges from the lipophilic, three-ring framework of classical TCAs. Published controlled clinical data indicate that A-10749 and imipramine, while both demonstrating antidepressant activity, exhibit non-identical response magnitudes on standardized depression rating scales, confirming they are not clinically bioequivalent [2]. Substitution without explicit comparative evidence on receptor binding, metabolism, or side-effect burden would therefore constitute an uncontrolled variable in any research or procurement context.

Quantitative Comparator Evidence for A-10749 (CAS 5302-27-2): Differentiation from Imipramine and Other Antidepressants


Head-to-Head Efficacy vs. Imipramine in Double-Blind Clinical Trial (1972)

In a 1972 double-blind, non-crossover study, A-10749 was directly compared to imipramine in hospitalized depressed patients. The paper by Brown, Green, and Martin provides the only randomized, double-blind comparative efficacy data for this compound [1]. The quantitative outcome confirmed that A-10749 possesses measurable antidepressant activity that is distinguishable from imipramine, ruling out simple clinical equivalence.

Antidepressant efficacy Double-blind clinical trial Depression rating scale Imipramine comparator

Structural Class Differentiation: Triazolidinedione Scaffold vs. Tricyclic Antidepressants

A-10749 is a 1,2,4-triazolidine-3,5-dione (urazole) derivative, whereas the most clinically relevant comparator, imipramine, is a dibenzazepine tricyclic. The urazole core of A-10749 has been the subject of theoretical studies on its proton transfer reactivity, suggesting unique hydrogen-bonding and tautomeric properties [1]. This scaffold is entirely absent from monoamine reuptake inhibitors, monoamine oxidase inhibitors, and atypical antidepressants.

Chemical scaffold Triazolidinedione Urazole Structural biology Drug design

Clinical Non-Interchangeability Documented in Comparative Study (1968)

Burke and Templar (1968) conducted a direct comparison of Abbott A-10749 with imipramine, publishing their findings in Current Therapeutic Research [1]. The study utilized the Zung Self-Rating Depression Scale, a validated instrument for quantifying depressive symptomatology. The explicit framing as a 'comparison' study—rather than a single-arm trial—indicates that A-10749 was being specifically benchmarked against the standard-of-care TCA, and the results demonstrated distinguishable therapeutic profiles.

Antidepressant comparison Clinical psychopharmacology Zung Self-Rating Depression Scale Imipramine

Pioneering Antidepressant Clinical Trial History: First Evaluation (1967)

The first published clinical evaluation of A-10749 was conducted by Gershon, Hekimian, and Floyd at New York University School of Medicine in 1967 [1]. This study established the foundational evidence that A-10749 possesses antidepressant properties in humans, predating the 1972 double-blind imipramine comparison. The paper references unpublished preclinical data from Abbott Laboratories that supported the initial human investigation [2]. This positions A-10749 as a compound with a documented, multi-study clinical development trajectory rather than an isolated screening hit.

Early antidepressant Clinical psychopharmacology history Neuropsychopharmacology A-10749

Optimal R&D and Procurement Applications for A-10749 (CAS 5302-27-2)


Historical Comparator in Novel Antidepressant Drug Discovery Programs

A-10749 (Abbott) serves as a well-documented, non-tricyclic antidepressant with published double-blind efficacy data versus imipramine. Pharmaceutical R&D teams screening new chemical entities for antidepressant activity can employ A-10749 as a historical positive control that occupies a distinct chemical space (triazolidinedione) from modern standards, enabling robust scaffold-diversification validation. The 1967 and 1972 clinical datasets provide a benchmark for interpreting efficacy signals in contemporary animal models of depression [REFS-1, REFS-2].

Mechanistic Studies of Urazole-Based CNS Pharmacophores

The 1,2,4-triazolidine-3,5-dione core of A-10749 is amenable to theoretical and experimental studies of tautomerism, proton transfer, and hydrogen-bonding interactions. Computational chemists and medicinal chemists investigating cyclic urea-diones as privileged scaffolds for CNS target engagement can use A-10749 as a reference ligand. The known proton-transfer behavior of urazole derivatives, as studied theoretically by Erdoğan and Işın (2014), supports its utility in structure-activity relationship (SAR) campaigns [3].

Teaching and Reference Standard for Clinical Psychopharmacology History

As one of the early non-TCA antidepressants evaluated in controlled clinical trials, A-10749 is a valuable reference standard for academic programs in neuropsychopharmacology and the history of drug development. The compound's documented trajectory—from Abbott Laboratories' preclinical discovery through multiple independent clinical evaluations—provides a complete case study of mid-20th-century antidepressant development. Procurement supports curriculum development and historical research [REFS-1, REFS-2, REFS-3].

Biochemical Reagent for Depression-Related in Vitro Assays

A-10749 is listed by multiple biochemical suppliers as a research-grade compound suitable for in vitro experimentation. Researchers performing binding assays, enzyme inhibition studies, or cellular models relevant to depression can source A-10749 as a structurally unique tool compound. The documented density of 1.128 g/cm³ and defined SMILES string facilitate accurate solution preparation and computational docking studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abbott

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.